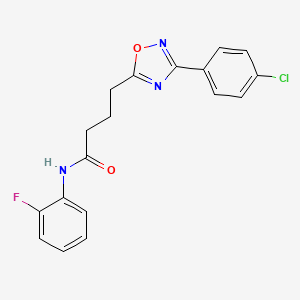![molecular formula C19H21ClN2O5S B7712938 N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs by AG-490 has been shown to have therapeutic potential for a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide inhibits JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The inhibition of JAKs by N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for JAKs and does not inhibit other kinases. However, N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide in scientific research. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide. Another area of interest is the investigation of the role of JAKs in the immune system and the development of JAK inhibitors for the treatment of autoimmune disorders. Finally, the use of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Synthesis Methods
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide can be synthesized by a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-methylbenzoyl chloride, followed by reduction of the nitro group and sulfonamide protection. The resulting intermediate is then reacted with methylsulfonyl chloride to form N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide.
Scientific Research Applications
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been extensively studied in scientific research for its ability to inhibit JAKs. It has been used to investigate the role of JAKs in a variety of cellular processes, including proliferation, differentiation, and apoptosis. N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has also been used to study the signaling pathways of cytokines and growth factors, including interleukins, interferons, and erythropoietin.
properties
IUPAC Name |
3-chloro-N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-18-8-7-16(28(24,25)21-12-15-6-3-9-27-15)11-17(18)22-19(23)13-4-2-5-14(20)10-13/h2,4-5,7-8,10-11,15,21H,3,6,9,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJCCDMSJWNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


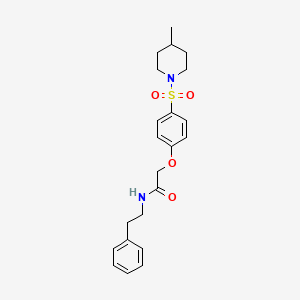
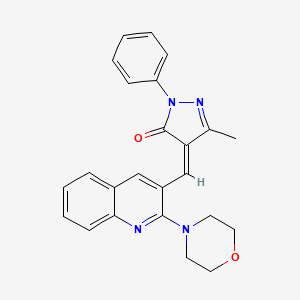
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

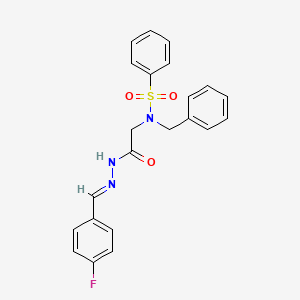
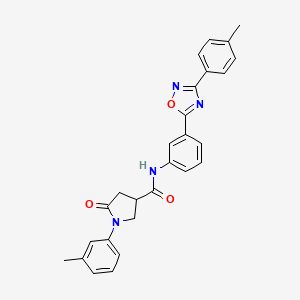
![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
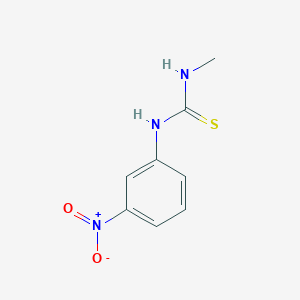
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)

